molecular formula C12H4Cl4O B1211024 2,4,6,8-Tetrachlorodibenzofuran CAS No. 58802-19-0

2,4,6,8-Tetrachlorodibenzofuran

Cat. No. B1211024
CAS RN: 58802-19-0
M. Wt: 306 g/mol
InChI Key: ZSPJEACWUWSAGS-UHFFFAOYSA-N
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Description

2,4,6,8-Tetrachlorodibenzofuran is a synthetic chemical that belongs to the family of polychlorinated dibenzofurans (PCDFs) . It is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .


Synthesis Analysis

The synthesis of 2,4,6,8-Tetrachlorodibenzofuran involves various processes. One method involves the functionalization of 2,4,6,8-tetramethylcyclotetrasiloxane DH4 to branched organosilicon compounds DSP3 or DS3P . Another method involves the reaction of the CH radical with TCDF .


Molecular Structure Analysis

The molecular formula of 2,4,6,8-Tetrachlorodibenzofuran is C12H4Cl4O . Its average molecular mass is 305.972 Da and its monoisotopic mass is 303.901611 Da .


Chemical Reactions Analysis

The reaction mechanisms between 2,4,6,8-Tetrachlorodibenzofuran and the CH radical have been systematically investigated . The CH radical can attack the C–X (X = C, Cl, H, O) bonds of TCDF via the insertion modes, resulting in the formation of 13 products .


Physical And Chemical Properties Analysis

The molecular formula of 2,4,6,8-Tetrachlorodibenzofuran is C12H4Cl4O . Its average molecular mass is 305.972 Da and its monoisotopic mass is 303.901611 Da .

Scientific Research Applications

Metabolic Pathways and Biliary Metabolites

Research by Burka et al. (1990) delved into the metabolism of 2,3,7,8-tetrachlorodibenzofuran (TCDF) in rats, revealing major biliary metabolites and suggesting possible metabolic pathways (Burka, McGown, & Tomer, 1990).

Teratogenic Effects in Mice

Weber et al. (1984) observed that TCDF caused dose-related increases in cleft palates and kidney anomalies in the offspring of treated pregnant mice, indicating its teratogenic potency (Weber, Lamb, Harris, & Moore, 1984).

Enzyme Inhibition and Receptor Binding

Keys, Piskorska-Pliszczynska, and Safe (1986) found that 2,4,6,8-TCDF inhibited certain enzyme activities in rat hepatoma cells, suggesting its potential as a receptor-mediated enzyme inhibitor (Keys, Piskorska-Pliszczynska, & Safe, 1986).

Pharmacokinetics Across Species

King et al. (1983) developed a model for the pharmacokinetics of TCDF, highlighting its concentration in the liver and fat, and the pathways of its metabolism and excretion in rats, mice, and monkeys (King, Dedrick, Collins, Matthews, & Birnbaum, 1983).

Potential in Breast Cancer Treatment

Zhang et al. (2009) explored the use of TCDF in inhibiting the proliferation of breast cancer cell lines, indicating its potential in cancer treatment (Zhang, Lei, Liu, Li, Walker, Kotha, Rowlands, & Safe, 2009).

Cytochrome P450 Enzyme Induction

Zacharewski, Harris, and Safe (1989) investigated the induction of specific monooxygenase activities by TCDF in rat hepatoma cells, contributing to understanding its molecular mechanisms (Zacharewski, Harris, & Safe, 1989).

Future Directions

Theoretical investigations have been carried out to explore the potential reactivity of the methylidyne radical (CH) toward 2,4,6,8-Tetrachlorodibenzofuran . These findings can provide new insights into the reactivity of the CH radical in the transformation of TCDF-like dioxins .

properties

IUPAC Name

2,4,6,8-tetrachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O/c13-5-1-7-8-2-6(14)4-10(16)12(8)17-11(7)9(15)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPJEACWUWSAGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C3=C(O2)C(=CC(=C3)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207537
Record name 2,4,6,8-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6,8-Tetrachlorodibenzofuran

CAS RN

58802-19-0
Record name 2,4,6,8-Tetrachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6,8-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6,8-TETRACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MYK4BR2S8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
C Kiyohara, T Hirohata, Y Masuda - Chemosphere, 1995 - Elsevier
The separate and concurrent effects of polychlorinated dibenzo-p-dioxin (PCDD) and dibenzofuran (PCDF) congeners on aryl hydrocarbon hydroxylase (AHH) activity in human …
Number of citations: 2 www.sciencedirect.com
A Garå, CA Nilsson, K Andersson, C Rappe - Chemosphere, 1979 - Elsevier
Chlorinated dibenzofurans (PCDFs) occur as contaminants in a number of industrial products, such as polychlorinated biphenyls (PCBs), I-5 chlorophenols, 6-12 hexachlorobenzene …
Number of citations: 16 www.sciencedirect.com
R Parette, WN Pearson - Chemosphere, 2014 - Elsevier
Historic industrial activity along the Newark Bay Estuary has resulted in pollution from a number of contaminants; one of which is 2,4,6,8-tetrachlorodibenzothiophene (2,4,6,8-TCDT), a …
Number of citations: 18 www.sciencedirect.com
J Nagayama, N Mohri, Y Masuda… - Fukuoka Igaku Zasshi …, 1989 - europepmc.org
In this study, we examined the effect of 1, 3, 6, 8-tetrachlorodibenzo-p-dioxin (1, 3, 6, 8-TCDD), octachlorodibenzo-p-dioxin (OCDD) and 2, 4, 6, 8-tetrachlorodibenzofuran (2, 4, 6, 8-…
Number of citations: 4 europepmc.org
R Bannister, D Davis, T Zacharewski, I Tizard, S Safe - Toxicology, 1987 - Elsevier
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) and Aroclor 1254 induced the cytochrome P-450 dependent monooxygenases, aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin O-…
Number of citations: 145 www.sciencedirect.com
JH Hwang, JY Park, HJ Park, SM Bak, M Hirano… - Scientific Reports, 2016 - nature.com
The aryl hydrocarbon receptor (AHR) mediates dioxin toxicities. Several studies have suggested that two amino acid residues corresponding to the 324 th and 380 th positions in the …
Number of citations: 13 www.nature.com
TN Brown - 2012 - library-archives.canada.ca
In this thesis, topics in chemical hazard and risk assessment are explored through the use of multimedia mass balance models and high-throughput chemical property …
Number of citations: 1 library-archives.canada.ca
LB Biegel - 1990 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS The most advanced technology has been used to photograph and reproduce this manuscript from the microfilm master. …
Number of citations: 2 search.proquest.com
TR Zacharewski - 1990 - search.proquest.com
2, 3, 7, 8-Tetrachlorodibenzo-p-dioxin (2, 3, 7, 8-TCDD) and related compounds elicit a broad range of biochemical and toxic responses. One aspect of this dissertation was to assess …
Number of citations: 2 search.proquest.com
A Burcat, L Khachatryan, BL Dellinger - Journal of Physical and …, 2003 - pubs.aip.org
The thermodynamics of 31 chlorinated phenols, polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans, and some chlorinated cyclo–C 5 compounds have been calculated. …
Number of citations: 18 pubs.aip.org

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